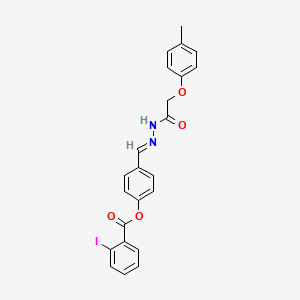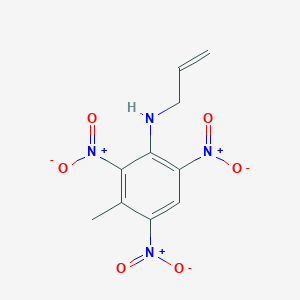![molecular formula C30H24BrN3O4 B11553498 4-Bromo-2-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11553498.png)
4-Bromo-2-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl benzoate is a complex organic compound with a molecular formula of C28H20Br2N2O2. This compound is notable for its unique structure, which includes a brominated phenyl group and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl benzoate typically involves multiple steps. One common method starts with the bromination of a phenyl benzoate derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The intermediate product is then subjected to further reactions to introduce the diphenylacetamido groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Bromo-2-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl benzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets. The brominated phenyl group can participate in halogen bonding, while the diphenylacetamido groups may interact with proteins or enzymes. These interactions can modulate biological pathways, making the compound useful in various research applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-(bromomethyl)benzoate: Similar in structure but lacks the diphenylacetamido groups.
Methyl 2-bromobenzoate: Another brominated benzoate ester with different functional groups.
Uniqueness
4-Bromo-2-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl benzoate is unique due to its combination of brominated phenyl and diphenylacetamido groups. This structure provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C30H24BrN3O4 |
|---|---|
Molecular Weight |
570.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H24BrN3O4/c31-25-16-17-26(38-30(37)23-14-8-3-9-15-23)24(18-25)19-33-34-27(35)20-32-29(36)28(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-19,28H,20H2,(H,32,36)(H,34,35)/b33-19+ |
InChI Key |
QKIBGKWIHFZNEX-HNSNBQBZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11553417.png)
![4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11553427.png)
![N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11553428.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553436.png)

![1,1'-Decane-1,10-diylbis[3-(2,5-dimethylphenyl)urea]](/img/structure/B11553460.png)
![2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11553461.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11553467.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11553470.png)
![N'-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide](/img/structure/B11553472.png)

![(4Z)-1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11553479.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11553490.png)
![N-(3-bromophenyl)-5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11553494.png)
